molecular formula C18H27N3O2 B1503503 N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline CAS No. 509094-05-7

N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline

Cat. No. B1503503
CAS RN: 509094-05-7
M. Wt: 317.4 g/mol
InChI Key: FSGIOMSEKKVQIA-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline, also known as CPP, is a chemical compound that has been extensively studied for its potential application in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory.

Mechanism of Action

N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the NMDA receptor, N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline inhibits the influx of calcium ions into the cell, which is necessary for synaptic plasticity and learning.
Biochemical and Physiological Effects
N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline has been shown to have a number of biochemical and physiological effects. In animal studies, N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline has been shown to impair spatial learning and memory, as well as reduce the amplitude of long-term potentiation (LTP) in the hippocampus. LTP is a process that is believed to underlie learning and memory, and its reduction is consistent with the NMDA receptor antagonism of N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline in lab experiments is its selective antagonism of the NMDA receptor. This allows researchers to study the specific effects of NMDA receptor antagonism on brain function and behavior. However, one of the limitations of N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline is its potential toxicity. N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline has been shown to be toxic to neurons at high concentrations, which could limit its use in certain experiments.

Future Directions

There are a number of future directions for research on N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline. One area of interest is the role of the NMDA receptor in psychiatric disorders such as schizophrenia and depression. N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline has been used as a model for these disorders in animal studies, and further research could shed light on the underlying mechanisms of these disorders. Additionally, there is interest in developing new NMDA receptor antagonists that are more selective and less toxic than N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline. These compounds could have potential therapeutic applications in the treatment of neurological and psychiatric disorders.

Scientific Research Applications

N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline has been extensively studied for its potential application in scientific research. Its selective antagonism of the NMDA receptor makes it a valuable tool for studying the role of this receptor in synaptic plasticity, learning, and memory. N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline has been used in a variety of studies to investigate the effects of NMDA receptor antagonism on brain function and behavior.

properties

IUPAC Name

N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c22-21(23)18-13-15(14-20-11-5-2-6-12-20)9-10-17(18)19-16-7-3-1-4-8-16/h9-10,13,16,19H,1-8,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGIOMSEKKVQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)CN3CCCCC3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673766
Record name N-Cyclohexyl-2-nitro-4-[(piperidin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline

CAS RN

509094-05-7
Record name N-Cyclohexyl-2-nitro-4-[(piperidin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-cyclohexylamino-3-nitrobenzaldehyde (10.3 g, 41.3 mmol) in dichloroethane (50 mL) was added piperidine (4.10 g, 48.2 mmol) followed by acetic acid (0.20 mL, cat.). The reaction mixture was heated to 60° C. and stirred for 1 hr, then cooled to room temperature and sodium triacetoxyborohydride (10.5 g, 49.5 mmol) was added in a single portion. After stirring for 18 hr at room temperature, the reaction was quenched by the addition of sodium bicarbonate (sat., aq., 100 mL), and the mixture was extracted with ethyl acetate (3×100 mL). The combined organic extracts were then evaporated to afford crude N-cyclohexyl-2-nitro-4-(1-piperidinylmethyl) aniline as a yellow oil (15.4 g crude yield).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
10.5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-(4-Fluoro-3-nitro-benzyl)-piperidine—TFA salt (2.69 g, 0.00764 mol), cyclohexanamine (3.87 mL, 0.0339 mol) and N,N-Diisopropylethylamine (6.00 mL, 0.0344 mol) were dissolved in N,N-dimethylformamide (8.00 mL, 0.103 mol). The mixture was apportioned into four vials and each was microwaved at 300 watts, 130° C. for 7 minutes. The combined reaction mixtures were diluted with ethyl acetate, washed with 5% citric acid, saturated sodium chloride, dried over sodium sulfate and concentrated to give 3.40 g of the title compound as the citrate salt.
Name
1-(4-Fluoro-3-nitro-benzyl)-piperidine—TFA salt
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
3.87 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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